molecular formula C11H9ClN2O2 B13878717 6-chloro-3-methyl-5-phenyl-1H-pyrimidine-2,4-dione

6-chloro-3-methyl-5-phenyl-1H-pyrimidine-2,4-dione

Cat. No.: B13878717
M. Wt: 236.65 g/mol
InChI Key: MSTJMEPTLLNRBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-3-methyl-5-phenyl-1H-pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-3-methyl-5-phenyl-1H-pyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrimidine-2,4-dione with phosphorus oxychloride (POCl3) at elevated temperatures . The reaction is carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions: 6-chloro-3-methyl-5-phenyl-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce hydroxylated compounds.

Scientific Research Applications

6-chloro-3-methyl-5-phenyl-1H-pyrimidine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-chloro-3-methyl-5-phenyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. For example, it can inhibit the activity of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair . By inhibiting PARP-1, the compound can induce DNA damage in cancer cells, leading to cell death. Additionally, the compound may interact with other proteins and enzymes, modulating various cellular pathways and processes.

Comparison with Similar Compounds

  • 6-chloro-3-phenyl-1H-pyrimidine-2,4-dione
  • 3-methyl-5-phenyl-1H-pyrimidine-2,4-dione
  • 6-chloro-3-methyl-1H-pyrimidine-2,4-dione

Comparison: Compared to similar compounds, 6-chloro-3-methyl-5-phenyl-1H-pyrimidine-2,4-dione exhibits unique properties due to the presence of both chlorine and methyl groups. These substituents can influence the compound’s reactivity, stability, and biological activity. For instance, the chlorine atom can participate in substitution reactions, while the methyl group can affect the compound’s lipophilicity and interaction with biological targets .

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

6-chloro-3-methyl-5-phenyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H9ClN2O2/c1-14-10(15)8(9(12)13-11(14)16)7-5-3-2-4-6-7/h2-6H,1H3,(H,13,16)

InChI Key

MSTJMEPTLLNRBQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(NC1=O)Cl)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.